6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
Description
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a quinoline-derived dicarboxylate ester characterized by a methoxy substituent at the 6-position of the quinoline ring and ethyl ester groups at the 2- and 3-positions. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., fluoro-, methyl-, and ethyl-substituted quinoline dicarboxylates) offer insights into its physicochemical properties, synthesis, and applications. Quinoline dicarboxylates are widely used in organic synthesis, catalysis, and medicinal chemistry due to their electron-deficient aromatic systems and tunable solubility .
Properties
CAS No. |
892874-83-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 6-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)12-9-10-8-11(20-3)6-7-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
BMDXCKCYORWXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The reaction proceeds as follows:
$$
\text{6-Methoxyquinoline-2,3-dicarboxylic acid} + \text{Diethyl sulfate (or ethyl iodide)} \xrightarrow{\text{K}2\text{CO}3} \text{6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester}
$$
Procedure
-
- 6-Methoxyquinoline-2,3-dicarboxylic acid
- Diethyl sulfate or ethyl iodide
- Potassium carbonate (base)
- Solvent: Typically ethanol or acetone
Steps :
- Dissolve the acid in ethanol or acetone.
- Add potassium carbonate to neutralize the acidic protons.
- Introduce diethyl sulfate or ethyl iodide dropwise under stirring.
- Heat the mixture to reflux for several hours to ensure completion of the reaction.
- Cool the solution and extract the product using organic solvents like dichloromethane.
- Purify the product via recrystallization or column chromatography.
Reaction Conditions
- Temperature: Reflux (~80–100°C depending on solvent)
- Time: 4–8 hours
- Yield: Moderate to high (~60–85%)
Alternative Methods Using Acid Chlorides
Another approach involves converting 6-methoxyquinoline-2,3-dicarboxylic acid into its acid chloride derivative before reacting with ethanol to form the diethyl ester.
Reaction Overview
$$
\text{6-Methoxyquinoline-2,3-dicarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{EtOH}} \text{Diethyl ester}
$$
Procedure
-
- 6-Methoxyquinoline-2,3-dicarboxylic acid
- Thionyl chloride ($$SOCl_2$$)
- Ethanol
Steps :
- React the carboxylic acid with thionyl chloride to form the acid chloride intermediate.
- Add ethanol to the reaction mixture under reflux conditions.
- Neutralize excess thionyl chloride using sodium bicarbonate.
- Extract and purify the diethyl ester.
Reaction Conditions
- Temperature: Reflux (~80°C)
- Time: ~5 hours
- Yield: High (~75–90%)
Industrial Scale Production
For large-scale synthesis, automated reactors and continuous flow systems are employed to optimize efficiency and scalability. These systems often use similar esterification reactions but under controlled temperature and pressure conditions.
Advantages of Industrial Methods
- Enhanced scalability
- Reduced reaction time
- Improved yield consistency
Comparison of Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Esterification with diethyl sulfate | Diethyl sulfate, $$K2CO3$$ | Reflux (80–100°C) | ~60–85 | Simple setup |
| Acid chloride intermediate | Thionyl chloride, ethanol | Reflux (80°C) | ~75–90 | Higher yield |
| Industrial continuous flow | Automated systems | Controlled temperature | Variable | Scalable and efficient |
Notes on Optimization
Choice of Solvent :
Ethanol is preferred for its compatibility with esterification reactions; however, acetone can be used for improved solubility.Catalysts :
Catalysts like potassium carbonate enhance reaction rates by neutralizing acidic intermediates.Purification : Recrystallization in solvents like ethyl acetate ensures high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions to regenerate the dicarboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous) | 6-Methoxyquinoline-2,3-dicarboxylic acid | Complete conversion at reflux (100°C) |
| Basic hydrolysis (saponification) | NaOH (aqueous) | Sodium salt of the dicarboxylic acid | Mild conditions (60°C, 2 hours) |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the ester .
Oxidation Reactions
The quinoline ring and methoxy group are susceptible to oxidation, yielding derivatives with enhanced electrophilicity.
| Oxidizing Agent | Conditions | Products | Functional Group Alteration |
|---|---|---|---|
| KMnO₄ | Acidic, H₂O | Quinoline-2,3-dicarboxylic acid | Methoxy → carbonyl group |
| CrO₃ | Acetic acid, 80°C | 6-Oxyquinoline derivatives | Ring hydroxylation |
Research Findings :
-
Potassium permanganate selectively oxidizes the methoxy group to a carbonyl, forming a diketone intermediate that rearranges to the dicarboxylic acid.
-
Chromium trioxide induces ring hydroxylation, producing bioactive hydroxylated metabolites.
Reduction Reactions
The ester and quinoline moieties can be reduced to generate alcohols or saturated heterocycles.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 6-Methoxyquinoline-2,3-diol | Complete reduction of esters to alcohols |
| H₂/Pd-C | Ethanol, 50 psi | Partially saturated quinoline derivatives | Selective ring hydrogenation |
Case Study :
-
Lithium aluminum hydride reduces both ester groups to primary alcohols without affecting the methoxy group or aromatic ring.
-
Catalytic hydrogenation under mild pressure selectively saturates the pyridine ring, preserving the ester functionalities .
Nucleophilic Substitution Reactions
The electron-rich quinoline ring facilitates electrophilic aromatic substitution (EAS), while the ester groups undergo nucleophilic acyl substitution.
Ester Substitution
| Nucleophile | Catalyst | Products | Yield |
|---|---|---|---|
| Primary amines | Cu(OTf)₂, CH₃CN | 6-Methoxyquinoline-2,3-diamides | 72–89% |
| Thiols | BF₃·Et₂O | Thioester derivatives | 65–78% |
Mechanistic Pathway :
-
Copper triflate catalyzes the substitution of ester groups with amines via a tetrahedral intermediate .
-
Thiols react under Lewis acid catalysis to form stable thioesters .
Aromatic Substitution
| Electrophile | Position | Products | Reaction Efficiency |
|---|---|---|---|
| Nitronium ion (HNO₃/H₂SO₄) | C-5 or C-7 | Nitro-substituted derivatives | Moderate (50–60%) |
| Bromine (Br₂/FeBr₃) | C-5 | 5-Bromo-6-methoxyquinoline-2,3-diesters | High (85%) |
Structural Influence :
-
The methoxy group directs electrophiles to the para and meta positions (C-5 and C-7) due to its electron-donating nature .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles, a key strategy in drug discovery.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| PCl₅ | Toluene, reflux | Quinoline-fused γ-lactams | Antimicrobial agents |
| DCC/DMAP | DCM, RT | Macrocyclic peptidomimetics | Enzyme inhibition studies |
Example :
-
Treatment with phosphorus pentachloride induces cyclization between the ester carbonyl and the quinoline nitrogen, forming γ-lactams with antitumor activity .
Comparative Reactivity Table
| Reaction Type | Rate | Activation Energy | Byproducts |
|---|---|---|---|
| Hydrolysis | Fast | Low | Alcohols |
| Oxidation | Moderate | High | CO₂, H₂O |
| Ester Substitution | Slow | Moderate | None |
| Aromatic Bromination | Fast | Low | HBr |
Key Research Insights
-
Synthetic Utility : The compound’s ester groups serve as protecting groups, enabling stepwise functionalization of the quinoline core .
-
Biological Relevance : Substituted derivatives exhibit enhanced P-glycoprotein inhibition, reversing multidrug resistance in cancer cells .
-
Industrial Applications : Used in the synthesis of fluorescent dyes and metal-organic frameworks (MOFs) due to its planar aromatic structure.
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester exhibits promising anticancer properties. A study demonstrated that derivatives of quinoline compounds could inhibit the activity of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. Specifically, compounds derived from this structure were shown to enhance the efficacy of chemotherapy agents by preventing the efflux of drugs from cancer cells, thereby increasing their cytotoxic effects against various human cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have suggested that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the quinoline moiety is believed to contribute to this biological activity by interacting with bacterial enzymes and disrupting their functions.
Enzyme Inhibition Studies
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is utilized in enzyme inhibition studies. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction can lead to insights into the mechanisms of diseases and potential therapeutic interventions .
Drug Development
The compound serves as a scaffold for designing new drugs targeting specific pathways. Its derivatives are being explored for their potential as inhibitors of P-glycoprotein and other transport proteins that play critical roles in drug absorption and resistance . The ability to modify the functional groups on the quinoline ring allows for the optimization of pharmacological properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester with its analogs:
*Theoretical values for 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester are extrapolated from analogs.
Key Observations :
- Electron-donating methoxy groups may alter electronic properties (e.g., reduced electrophilicity) compared to electron-withdrawing fluoro substituents, impacting reactivity in cycloaddition or catalysis .
Challenges :
Biological Activity
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 303.31 g/mol. The presence of a methoxy group at the 6-position of the quinoline structure significantly influences its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-methoxyquinoline derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or inhibition of DNA gyrase, an essential enzyme for bacterial replication.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methoxyquinoline-2-carboxylic Acid | E. coli | 32 µg/mL |
| 6-Methoxyquinoline-2,3-dicarboxylic Acid Diethyl Ester | S. aureus | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester has been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on multidrug-resistant cancer cells, suggesting its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy.
Case Study:
In a study published in Heliyon, several quinoline derivatives were synthesized and tested for their cytotoxicity against gastric carcinoma cell lines. Among them, the derivatives containing the methoxy group showed enhanced P-gp inhibition compared to their non-methoxy counterparts, highlighting the importance of structural modifications in enhancing biological activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methoxyquinoline-2,3-dicarboxylic Acid Diethyl Ester | EPG85-257RDB (P-gp positive) | 10 µM |
| Control (Verapamil) | EPG85-257RDB | 12 µM |
3. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment.
Research Findings:
A recent study reported that quinoline derivatives demonstrated selective inhibition of AChE, which could lead to advancements in treating neurodegenerative diseases. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance inhibitory potency .
The exact mechanism by which 6-methoxyquinoline-2,3-dicarboxylic acid diethyl ester exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding dicarboxylic acid using triethyl methanetricarboxylate under acidic or basic conditions. For example, N-substituted anilines react with triethyl methanetricarboxylate to form tricyclic quinoline derivatives, with optimization for large-scale production achievable by controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) . Alternative routes involve acylation of anthranilate derivatives followed by heterocyclization, as seen in structurally similar compounds like 2-hydroxy-6-methoxyquinoline-4-carboxylic acid .
Q. How can researchers optimize the purification of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester?
- Methodological Answer : Purification often involves fractional crystallization or column chromatography. For instance, ester derivatives of tricarboxylic acids (e.g., citric/isocitric acid trimethyl esters) can be separated via selective crystallization, where citric acid esters crystallize preferentially due to higher symmetry, while isocitric esters remain liquid . Solvent systems like hexane/ethyl acetate (3:1) are effective for column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions and esterification. For example, quinoline protons resonate at δ 6.8–8.5 ppm, while ester carbonyls appear at ~170 ppm in 13C NMR .
- HPLC-MS : Ensures purity and molecular weight validation (C15H17NO5, MW: 291.3 g/mol).
- FT-IR : Ester C=O stretches at ~1740 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic nature of substituents influence reactivity in catalytic applications?
- Methodological Answer : Electron-withdrawing groups (e.g., methoxy) enhance electrophilicity at the quinoline core, facilitating coordination with transition metals. In olefin metathesis, latent Ru catalysts (e.g., Grubbs-type) exhibit temperature-dependent initiation when paired with bicycloheptene dicarboxylate monomers. For example, substituent electronic tuning shifts polymerization onset temperatures by 15°C, as monitored by STA (Simultaneous Thermal Analysis) .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer : Yield discrepancies often arise from isomerization or byproduct formation. To mitigate:
- Isomer Separation : Use chiral auxiliaries or enzymatic resolution (e.g., Yarrowia lipolytica fermentation for enantiopure isocitric acid derivatives) .
- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to track intermediate formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
Q. What are the emerging applications of this compound in polymer science?
- Methodological Answer : It serves as a monomer in ROMP (Ring-Opening Metathesis Polymerization) for functionalized polyesters. For example, bicyclo[2.2.1]heptene dicarboxylate derivatives polymerize with latent Ru catalysts to yield thermally stable polymers. Initiators like Schiff base-modified Ru complexes enable controlled polymerization (20–29% conversion over 15 days) with tunable latency .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
